molecular formula C13H23NO4 B6631030 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid

1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid

Cat. No.: B6631030
M. Wt: 257.33 g/mol
InChI Key: XUWGJMOQFOXZKF-UHFFFAOYSA-N
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Description

1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a piperidine ring with methoxypentanoyl and carboxylic acid functional groups

Preparation Methods

The synthesis of 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxypentanoyl Group: This step involves the acylation of the piperidine ring with 4-methoxypentanoyl chloride under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypentanoyl group, leading to the formation of various derivatives.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)-3-methylpiperidine-3-carboxylic acid: This compound has a phenyl group instead of a pentanoyl group, leading to different chemical and biological properties.

    1-(4-Methoxypentanoyl)-3-ethylpiperidine-3-carboxylic acid: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interactions.

    1-(4-Methoxypentanoyl)-3-methylpiperidine-3-sulfonic acid: The sulfonic acid group introduces different solubility and reactivity characteristics compared to the carboxylic acid group.

Properties

IUPAC Name

1-(4-methoxypentanoyl)-3-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-10(18-3)5-6-11(15)14-8-4-7-13(2,9-14)12(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWGJMOQFOXZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)N1CCCC(C1)(C)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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